N-Boc-sitagliptin

Catalog No.
S998559
CAS No.
486460-23-5
M.F
C21H23F6N5O3
M. Wt
507.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Boc-sitagliptin

CAS Number

486460-23-5

Product Name

N-Boc-sitagliptin

IUPAC Name

tert-butyl N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]carbamate

Molecular Formula

C21H23F6N5O3

Molecular Weight

507.4 g/mol

InChI

InChI=1S/C21H23F6N5O3/c1-20(2,3)35-19(34)28-12(6-11-7-14(23)15(24)9-13(11)22)8-17(33)31-4-5-32-16(10-31)29-30-18(32)21(25,26)27/h7,9,12H,4-6,8,10H2,1-3H3,(H,28,34)/t12-/m1/s1

InChI Key

RHCVXZBZEKGRQP-GFCCVEGCSA-N

SMILES

Array

Synonyms

N-[(1R)-3-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-3-oxo-1-[(2,4,5-trifluorophenyl)methyl]propyl]carbamic Acid 1,1-Dimethylethyl Ester; [(1R)-3-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-3-

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)F)F)CC(=O)N2CCN3C(=NN=C3C(F)(F)F)C2

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1F)F)F)CC(=O)N2CCN3C(=NN=C3C(F)(F)F)C2

N-Boc-sitagliptin is the penultimate, tert-butyloxycarbonyl-protected intermediate in the synthesis of the blockbuster DPP-4 inhibitor sitagliptin. As a highly stable, crystallizable white solid, it serves as a critical procurement target for API manufacturers and medicinal chemists. Its baseline value lies in its ability to mask the reactive primary amine during the coupling of the trifluorophenyl butanoic acid backbone with the triazolopyrazine core. It exhibits excellent solubility in polar aprotic solvents (up to 20 mg/mL in DMF) and maintains strict enantiomeric fidelity, making it the industry-standard precursor for generating ultra-pure sitagliptin salts .

Substituting N-Boc-sitagliptin with unprotected crude mixtures or alternative protected analogs (such as N-Cbz-sitagliptin) introduces severe downstream processing penalties. Unprotected synthesis pathways suffer from competitive auto-amidation and poor coupling yields. Meanwhile, substituting the Boc group with a carboxybenzyl (Cbz) group necessitates catalytic hydrogenation (e.g., Pd/C) for deprotection. This not only risks reductive defluorination of the sensitive 2,4,5-trifluorophenyl moiety but also introduces heavy metal impurities that require costly scavenging to meet API regulatory thresholds. The Boc-protected form avoids these issues entirely, allowing for clean, metal-free acidic deprotection that directly yields the desired pharmaceutical salt without complex downstream purification[1].

High-Fidelity Deprotection to API-Grade Sitagliptin

N-Boc-sitagliptin demonstrates exceptional efficiency during the final deprotection step compared to crude or alternative synthetic intermediates. When treated with standard acids (such as HCl or phosphoric acid), N-Boc-sitagliptin undergoes clean conversion to sitagliptin free base with an 88% isolated yield. Crucially, the process preserves the stereocenter, delivering a chiral purity of 99.5% (R-isomer) and an HPLC purity of 99.4%, which is difficult to achieve efficiently with unpurified or alternatively protected precursors [1].

Evidence DimensionDeprotection yield and chiral purity
Target Compound Data88% yield; 99.5% chiral purity (R-isomer)
Comparator Or BaselineCrude unprotected coupling mixtures (prone to racemization and low yield)
Quantified Difference>99% enantiomeric excess maintained without complex chiral resolution
ConditionsAcidic deprotection (e.g., IPA/water) followed by neutralization

High-yield, stereoretentive deprotection eliminates the need for expensive late-stage chiral chromatography, directly reducing API manufacturing costs.

Stability in Late-Stage C(sp3)–H Functionalization

In advanced medicinal chemistry workflows, N-Boc-sitagliptin serves as a superior substrate for late-stage functionalization compared to unprotected sitagliptin. Because the primary amine is protected, it does not poison transition-metal catalysts or undergo undesired N-alkylation. A recent study demonstrated that N-Boc-sitagliptin successfully undergoes decatungstate-photocatalyzed C(sp3)–H methylation to generate its methyl analogue in a 66% yield without any erosion of the amine stereocenter. Unprotected sitagliptin would fail under these specific oxidative radical conditions [1].

Evidence DimensionLate-stage C-H methylation yield
Target Compound Data66% isolated yield of methylated analogue
Comparator Or BaselineUnprotected sitagliptin (incompatible with oxidative radical conditions)
Quantified Difference66% isolated yield vs. reaction failure/complex degradation
ConditionsDecatungstate (TBADT) photocatalysis, Ni-catalyzed radical sorting

For medicinal chemists developing next-generation DPP-4 inhibitors, this protected intermediate allows direct structural diversification that is impossible with the free base API.

Intermediate Isolation and Purification Efficiency

The procurement of isolated N-Boc-sitagliptin provides a massive process advantage over running a continuous, un-isolated synthesis. N-Boc-sitagliptin readily crystallizes as a white solid, allowing for a critical impurity clearance step before the final API formation. Process data indicates that isolated N-Boc-sitagliptin achieves 97% HPLC purity and an 80% coupling yield from its precursors. Utilizing this purified intermediate ensures that downstream deprotection meets stringent pharmacopeial standards without requiring multiple recrystallizations of the final API[1].

Evidence DimensionIntermediate purity and physical form
Target Compound Data97% HPLC purity, white crystalline solid
Comparator Or BaselineTelescoped (un-isolated) crude sitagliptin synthesis
Quantified DifferenceGuaranteed 97% baseline purity prior to final salt formation
ConditionsStandard isolation from organic coupling solvents

Purchasing the pre-isolated, high-purity N-Boc intermediate derisks the final API synthesis step by front-loading the impurity clearance.

Commercial-Scale Synthesis of Sitagliptin Phosphate

Due to its clean acidic deprotection profile and high chiral fidelity (99.5% R-isomer), N-Boc-sitagliptin is the optimal procurement choice for the GMP manufacturing of sitagliptin phosphate monohydrate. It avoids the heavy-metal contamination risks associated with Cbz-protected alternatives [1].

Late-Stage Derivatization in Drug Discovery

The robust Boc protection allows medicinal chemists to subject the complex triazolopyrazine-fluorophenyl backbone to harsh radical or transition-metal-catalyzed conditions (such as C-H methylation) to discover novel DPP-4 inhibitors without degrading the primary amine [2].

Analytical Standard Generation for Impurity Profiling

Because it is the direct penultimate precursor to sitagliptin, highly pure N-Boc-sitagliptin is required as a reference standard in HPLC/MS workflows to quantify unreacted intermediate impurities in final pharmaceutical batches.

XLogP3

2.3

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

1

Exact Mass

507.17050859 Da

Monoisotopic Mass

507.17050859 Da

Heavy Atom Count

35

UNII

C2VCH5A4VG

Wikipedia

Tert-Butyl [(2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]carbamate

Dates

Last modified: 08-15-2023

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